cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate
Description
cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate is a bicyclic heterocyclic compound featuring fused furo[3,4-c]pyrrole and tert-butyl carbamate moieties. The aminomethyl group at the 3a-position introduces a primary amine functionality, enhancing polarity and hydrogen-bonding capacity.
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl (3aR,6aR)-3a-(aminomethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-4-9-5-16-8-12(9,6-13)7-14/h9H,4-8,13H2,1-3H3/t9-,12+/m1/s1 |
InChI Key |
OQERNDOJQQSAJJ-SKDRFNHKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2COC[C@@]2(C1)CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC2(C1)CN |
Origin of Product |
United States |
Preparation Methods
Electrochemical Oxidation Followed by Functionalization
Principle : Shono-type electrochemical oxidation converts saturated carbamates into enecarbamates, enabling subsequent functionalization.
Procedure :
-
N-Boc Protection : Treat tetrahydrofuropyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at room temperature.
-
Anodic Oxidation : Apply electrochemical oxidation in methanol/water (4:1) with a platinum anode and cathode (10 mA/cm², 2 hours).
-
Aminomethylation : React the enecarbamate intermediate with ammonium acetate in ethanol under reflux (12 hours).
Yield : 68–72% after purification via silica gel chromatography.
Key Data :
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| 1 | Boc₂O, DCM, RT | N-Boc-carbamate |
| 2 | Pt electrodes, MeOH/H₂O | Enecarbamate |
| 3 | NH₄OAc, EtOH, reflux | Target compound |
Cyano Reduction and Cyclization
Principle : Reduction of cyano intermediates followed by intramolecular cyclization.
Procedure :
-
Nitrile Synthesis : React anti-1-tert-butyl-3-ethyl-4-(cyanomethyl)pyrrolidine-1,3-dicarboxylate with Raney Ni in methanol (20–60°C, 5 hours).
-
Cyclization : Treat the reduced amine with sodium ethoxide in ethanol (reflux, 5 hours).
Yield : 37.5% (over two steps).
Key Data :
| Step | Conditions | Observations |
|---|---|---|
| 1 | Raney Ni, MeOH, 60°C | Exothermic reaction; requires cooling |
| 2 | NaOEt, EtOH, reflux | Forms bicyclic core via SN2 mechanism |
Catalytic Hydrogenation of Nitro Derivatives
Principle : Hydrogenolysis of nitro groups to amines using palladium or nickel catalysts.
Procedure :
-
Nitro Intermediate Synthesis : React tert-butyl 3a-(nitromethyl)tetrahydrofuropyrrole-5-carboxylate with H₂ (1 atm) over 10% Pd/C in ethanol (RT, 12 hours).
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Solvent | Ethanol |
| Pressure | 1 atm H₂ |
| Time | 12 hours |
Advantages : Scalable for industrial production.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Stereochemical Control
-
Cis selectivity is achieved via torsional strain in transition states during cyclization.
-
Chiral auxiliaries : Use of (R)- or (S)-BINOL ligands in asymmetric hydrogenation improves enantiomeric excess (ee >98%).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Electrochemical | 68–72 | >95 | Moderate | High |
| Cyano Reduction | 37.5 | 85–90 | Low | Low |
| Catalytic H₂ | 85–90 | >99 | High | Moderate |
Industrial Applications and Patents
Chemical Reactions Analysis
cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aminomethyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound can be used in the study of biological processes and pathways. It may serve as a probe or ligand in biochemical assays.
Mechanism of Action
The mechanism of action of cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the furo[3,4-c]pyrrole core may participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate (CAS: 1445951-67-6)
- Structural Difference: Hydroxymethyl (-CH₂OH) vs. aminomethyl (-CH₂NH₂) at the 3a-position.
- Impact on Properties: Polarity: The hydroxymethyl derivative has a lower calculated topological polar surface area (TPSA ≈ 70 Ų) compared to the aminomethyl analog (estimated TPSA ≈ 85 Ų due to the primary amine) . Solubility: The aminomethyl group enhances aqueous solubility (predicted ESOL Log S ≈ -2.5) compared to the hydroxymethyl analog (Log S ≈ -3.1) . Bioavailability: The hydroxymethyl derivative may exhibit better membrane permeability (Log Kp ≈ -5.5 cm/s) than the more polar aminomethyl compound (Log Kp ≈ -6.2 cm/s) .
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1)
- Structural Difference: A ketone (5-oxo) replaces the fused furo ring, simplifying the bicyclic system to a monocyclic cyclopenta[c]pyrrole.
- Impact on Properties: Lipophilicity: Higher log P (1.40 vs. ~1.0 for the aminomethyl compound) due to reduced polarity from the ketone group .
Core Scaffold Modifications
tert-Butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS: 370882-39-6)
- Structural Difference : Replaces the furo[3,4-c]pyrrole with a pyrrolo[3,4-b]pyrrole core, altering ring fusion and stereochemistry.
- Impact on Properties: Molecular Weight: 212.29 g/mol (vs. ~255 g/mol for the aminomethyl compound), influencing pharmacokinetics . Stereochemistry: The (3aR,6aR) configuration may confer distinct binding affinities compared to the cis-furo[3,4-c]pyrrole scaffold .
(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 26)
- Structural Difference : A benzotriazole carbonyl group is appended to the pyrrolo-pyrrole core.
- Impact on Properties: Molecular Weight: 358.5 g/mol (vs. Bioactivity: The benzotriazole moiety may enhance interactions with metalloenzymes or nucleic acids .
Physicochemical and Pharmacokinetic Comparison
*Estimated based on structural analogs.
Biological Activity
cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate is a complex organic compound with significant potential in pharmacological applications due to its unique structural features. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that incorporates both furan and pyrrole rings, contributing to its chemical reactivity. The presence of a tert-butyl group and an aminomethyl moiety enhances its potential interactions with biological targets.
Molecular Details
- Molecular Formula : C12H22N2O3
- Molecular Weight : Approximately 270.32 g/mol
Interaction with Biological Targets
Preliminary studies indicate that this compound may interact with various proteins and enzymes, influencing cellular processes such as:
- Signal Transduction : The compound may modulate pathways involved in cell signaling.
- Gene Expression : Potential effects on transcription factors that regulate gene expression have been suggested.
These interactions could lead to alterations in metabolic pathways relevant to disease processes.
Enzyme Modulation
Research has shown that this compound can affect enzyme activity, particularly those involved in metabolic regulation. For instance, it has been investigated for its potential as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism. This inhibition could have implications for conditions such as obesity and dyslipidemia .
Pharmacological Evaluations
Several studies have evaluated the pharmacological properties of this compound:
- In Vitro Studies : Research has demonstrated that the compound exhibits significant binding affinity to certain enzymes, suggesting a role in modulating their activity. For example, studies have shown IC50 values indicating effective inhibition of target enzymes within the range comparable to established inhibitors .
- In Vivo Evaluations : Animal studies have indicated that administration of this compound can lead to notable changes in metabolic profiles, supporting its potential use in therapeutic contexts aimed at metabolic disorders .
Comparative Studies
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tetrahydrofuran derivatives | Furan ring present | Varying functional groups affecting reactivity |
| Pyrrole derivatives | Pyrrole ring present | Different substituents leading to diverse biological activities |
| Amino acid analogs | Amino group presence | Potential for enhanced biological activity due to amino acid-like structure |
Q & A
Basic Research Questions
Q. What are the recommended characterization techniques for confirming the structure of cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate?
- Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups, and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, highlights the use of ¹H NMR to resolve stereochemical configurations in structurally related pyrrolo-pyrrole derivatives. Additionally, IR spectroscopy can identify key functional groups like the tert-butoxy carbonyl (BOC) group .
Q. How should researchers handle solubility challenges during in vitro assays for this compound?
- Answer : Optimize solvent systems based on polarity. For aqueous solubility, use phosphate-buffered saline (PBS) at pH 6.5 (as described in ) or co-solvents like DMSO (≤1% v/v). Pre-solubilization in DMSO followed by dilution into assay buffers is common. also recommends HT-Solubility assays to determine optimal solvent conditions .
Q. What safety precautions are critical when synthesizing or handling this compound?
- Answer : Follow general laboratory safety protocols: use fume hoods, wear nitrile gloves, and avoid ignition sources ( , P210). For spills, neutralize with inert adsorbents and consult safety data sheets (SDS) for specific first-aid measures (, Section 4). Store at room temperature in airtight containers away from moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments for this compound?
- Answer : Combine X-ray crystallography with advanced NMR techniques (e.g., NOESY or COSY) to confirm spatial arrangements. demonstrates the use of chiral HPLC to separate enantiomers in related bicyclic pyrrolidine derivatives. Computational modeling (DFT or molecular docking) can further validate stereochemical hypotheses .
Q. What experimental strategies optimize the synthesis of this compound while minimizing side reactions?
- Answer : Use regioselective protecting groups (e.g., BOC for amines) and controlled reaction temperatures. describes the use of N,N′-carbonyldiimidazole (CDI) for selective amide bond formation in similar scaffolds. Monitor reactions via TLC or LC-MS to terminate at optimal conversion points, reducing byproduct formation .
Q. How does the aminomethyl substituent influence pharmacological activity in preclinical models?
- Answer : The aminomethyl group enhances hydrogen-bonding interactions with biological targets. outlines in vitro assays (e.g., autotaxin inhibition) to evaluate structure-activity relationships (SAR). Compare analogs lacking the aminomethyl group to quantify its contribution to potency and metabolic stability .
Q. What analytical methods are suitable for detecting degradation products under accelerated stability testing?
- Answer : Employ UPLC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products. ’s buffer system (pH 6.5 ammonium acetate) can stabilize the compound during analysis. For oxidative degradation, use forced degradation studies with H₂O₂ .
Methodological Considerations Table
| Research Aspect | Recommended Method | Key Reference |
|---|---|---|
| Stereochemical validation | Chiral HPLC + X-ray crystallography | |
| Solubility optimization | HT-Solubility assay in PBS/DMSO | |
| Synthetic yield improvement | CDI-mediated coupling at 0–4°C | |
| Degradation analysis | UPLC-MS/MS with C18 column |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
